molecular formula C11H18N2O2 B127844 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one CAS No. 145729-66-4

5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one

Cat. No. B127844
CAS RN: 145729-66-4
M. Wt: 210.27 g/mol
InChI Key: KNCYEBHVSMAXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits unique biological properties that make it a promising candidate for the development of novel drugs.

Mechanism Of Action

The exact mechanism of action of 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one exhibits low toxicity and is well-tolerated by animals. This compound has been found to cause a decrease in tumor size and volume in animal models of cancer. Moreover, it has been shown to possess antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a useful tool for cancer research. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for the research on 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one. One of the areas of interest is the development of new derivatives of this compound with improved properties. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one involves the condensation of 4-ethoxy-2-methylpyrimidine-5-carbaldehyde with n-butylamine in the presence of a catalytic amount of acetic acid. The reaction mixture is heated under reflux conditions for several hours, followed by the addition of water and extraction with an organic solvent. The resulting product is purified by recrystallization to obtain the pure compound.

Scientific Research Applications

5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

145729-66-4

Product Name

5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

5-butyl-4-ethoxy-1-methylpyrimidin-2-one

InChI

InChI=1S/C11H18N2O2/c1-4-6-7-9-8-13(3)11(14)12-10(9)15-5-2/h8H,4-7H2,1-3H3

InChI Key

KNCYEBHVSMAXJR-UHFFFAOYSA-N

SMILES

CCCCC1=CN(C(=O)N=C1OCC)C

Canonical SMILES

CCCCC1=CN(C(=O)N=C1OCC)C

synonyms

2(1H)-Pyrimidinone,5-butyl-4-ethoxy-1-methyl-(9CI)

Origin of Product

United States

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